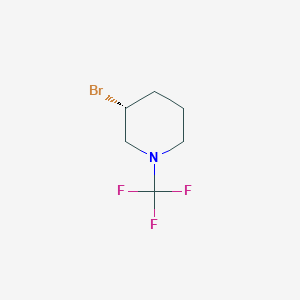
(R)-3-bromo-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-bromo-1-(trifluoromethyl)piperidine is a chiral piperidine derivative that contains both bromine and trifluoromethyl groups. Piperidine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)piperidine typically involves the introduction of bromine and trifluoromethyl groups into the piperidine ring. One common method is the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysts. This method allows for the generation of multiple stereogenic centers in one operation .
Industrial Production Methods
Industrial production methods for ®-3-bromo-1-(trifluoromethyl)piperidine often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-bromo-1-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce brominated piperidine oxides .
Scientific Research Applications
®-3-bromo-1-(trifluoromethyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various physiological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
®-3-bromo-1-(trifluoromethyl)pyrrolidine: Another chiral compound with similar functional groups but a different ring structure.
®-3-bromo-1-(trifluoromethyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
®-3-bromo-1-(trifluoromethyl)pyridine: Features a pyridine ring, offering different electronic properties
Uniqueness
®-3-bromo-1-(trifluoromethyl)piperidine is unique due to its combination of a piperidine ring with both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H9BrF3N |
|---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
(3R)-3-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-2-1-3-11(4-5)6(8,9)10/h5H,1-4H2/t5-/m1/s1 |
InChI Key |
DCWTUCXSIUESOH-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(F)(F)F)Br |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


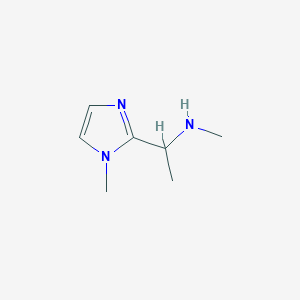

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
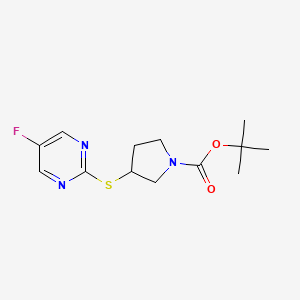
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
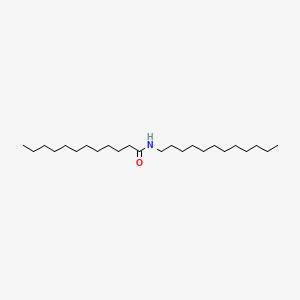
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
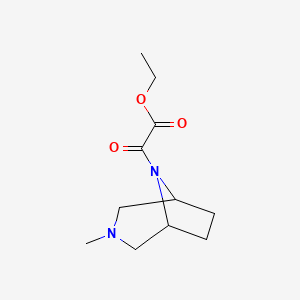


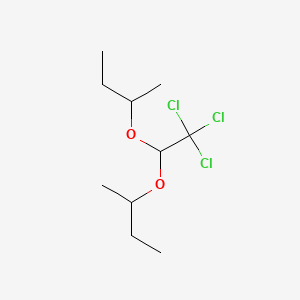
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
